molecular formula C10H10ClFO B1319478 4-Chloro-1-(3-fluorophenyl)-1-oxobutane CAS No. 3110-52-9

4-Chloro-1-(3-fluorophenyl)-1-oxobutane

Cat. No.: B1319478
CAS No.: 3110-52-9
M. Wt: 200.64 g/mol
InChI Key: PLSCLNABOWDJKS-UHFFFAOYSA-N
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Description

4-Chloro-1-(3-fluorophenyl)-1-oxobutane is an organic compound with the molecular formula C10H10ClFO It is a ketone derivative, characterized by the presence of a chloro group and a fluorophenyl group attached to a butanone backbone

Scientific Research Applications

4-Chloro-1-(3-fluorophenyl)-1-oxobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Future Directions

While specific future directions for 4-Chloro-1-(3-fluorophenyl)-1-oxobutane were not found, related compounds such as indole derivatives have been noted for their diverse biological activities and potential for further therapeutic exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane typically involves the reaction of 3-fluorobenzene with 4-chlorobutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via a Friedel-Crafts acylation mechanism, where the acyl chloride reacts with the aromatic ring to form the desired ketone.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 4-chloro-1-(3-fluorophenyl)butanoic acid.

    Reduction: Formation of 4-chloro-1-(3-fluorophenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(3-fluorophenyl)-1-oxobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 4-Chloro-1-(4-fluorophenyl)-1-oxobutane
  • 4-Chloro-1-(2-fluorophenyl)-1-oxobutane
  • 4-Chloro-1-(3-chlorophenyl)-1-oxobutane

Comparison: Compared to its analogs, 4-Chloro-1-(3-fluorophenyl)-1-oxobutane exhibits unique reactivity due to the position of the fluorine atom on the phenyl ring. This positional difference can influence the compound’s electronic properties and steric interactions, leading to variations in its chemical behavior and biological activity.

Properties

IUPAC Name

4-chloro-1-(3-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c11-6-2-5-10(13)8-3-1-4-9(12)7-8/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSCLNABOWDJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593384
Record name 4-Chloro-1-(3-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3110-52-9
Record name 4-Chloro-1-(3-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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